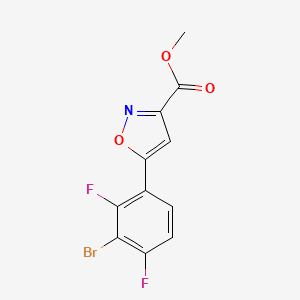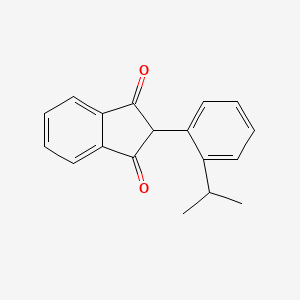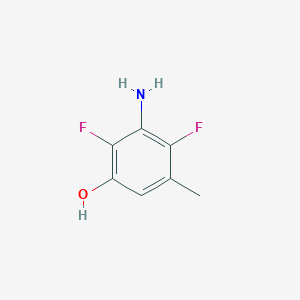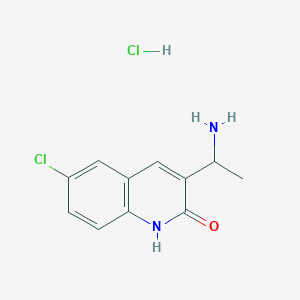![molecular formula C4H6O6S2 B13691695 [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide: is an organic sulfur compound with the molecular formula C4H6O6S2 and a molecular weight of 214.22 g/mol . . This compound is characterized by its unique structure, which includes two dioxathiolane rings connected by a single bond.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide typically involves the oxidation of precursor compounds. One common method is the oxidation of 1,3,2-dioxathiolane using oxidizing agents such as hydrogen peroxide . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide may involve continuous flow microreaction technology. This method allows for efficient heat exchange and mixing of reactants, leading to higher yields and safer production processes . The optimal conditions for this process include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a specific flow rate ratio between the continuous and dispersed phases .
化学反应分析
Types of Reactions: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfide compounds .
科学研究应用
Chemistry: In chemistry, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of various sulfur-containing compounds .
Biology and Medicine: It can be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is utilized as an additive in lithium-ion batteries. It enhances the electrochemical performance and stability of the batteries, especially under high-voltage conditions .
作用机制
The mechanism of action of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable film on the cathode surface. This film prevents the continuous decomposition of the electrolyte and enhances the overall performance of the battery . The compound’s ability to form stable films is attributed to its unique dioxathiolane structure, which facilitates the formation of strong bonds with the cathode material .
相似化合物的比较
1,3,2-Dioxathiolane 2,2-dioxide: This compound shares a similar dioxathiolane ring structure but differs in its connectivity and overall molecular configuration.
1,3,2-Dioxathiolane, 2-oxide: Another related compound with a similar ring structure but different oxidation states.
Uniqueness: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is unique due to its dual dioxathiolane rings connected by a single bond. This structure imparts distinct chemical properties, making it particularly effective as an electrolyte additive in high-voltage lithium-ion batteries .
属性
分子式 |
C4H6O6S2 |
|---|---|
分子量 |
214.2 g/mol |
IUPAC 名称 |
4-(2-oxo-1,3,2-dioxathiolan-4-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C4H6O6S2/c5-11-7-1-3(9-11)4-2-8-12(6)10-4/h3-4H,1-2H2 |
InChI 键 |
FIMJFTMDXIQQBE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OS(=O)O1)C2COS(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
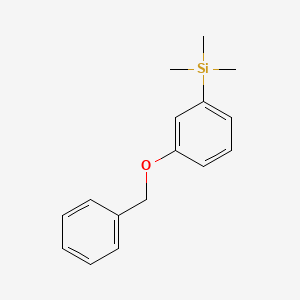
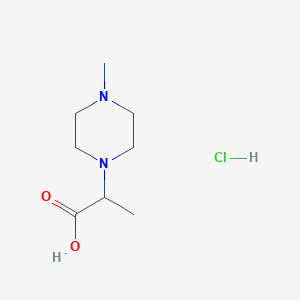
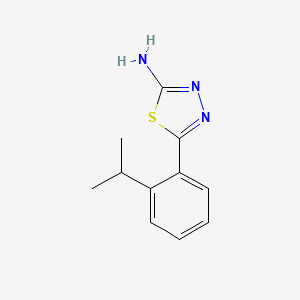
![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)

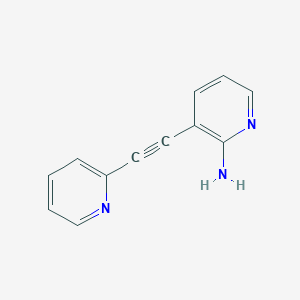
![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
